![molecular formula C23H22ClN5OS B2469327 7-Chlor-2-[[4-(Cyclohexylamino)chinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-on CAS No. 422533-53-7](/img/structure/B2469327.png)
7-Chlor-2-[[4-(Cyclohexylamino)chinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H22ClN5OS and its molecular weight is 451.97. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde synthetisiert und auf ihre antibakterielle Aktivität getestet . Die aktivsten zeigten MIC-Werte im Bereich von 1,5 bis 12,5 µg/mL . Sie zeigten jedoch keine antifungale Aktivität . Die Länge des Kohlenstoffketten-Verbinders und die elektronischen Eigenschaften der Verbindungen sind entscheidend für ihre biologische Aktivität .
Synthese neuer Derivate
Eine Reihe neuer 7-Chlor-4-aminochinolin-Derivate wurde durch nukleophile aromatische Substitutionsreaktion von 4,7-Dichlorchinolin mit α,ω-Diaminoalkanen variabler Kohlenstoffkettenlänge effizient synthetisiert . Die Behandlung der Zwischenprodukte mit substituierten aromatischen/heteroaromatischen Aldehyden führte zu den entsprechenden Schiff-Basen .
Übergangsmetallfreie Route zu Chinazolin-4(3H)-onen
Ein effizienter Ansatz zur Synthese von Chinazolin-4(3H)-onen wurde durch eine einstufige intermolekulare Annulationsreaktion von o-Aminobenzamiden und Thiolen entwickelt . Diese Methode zeichnet sich durch eine gute Toleranz gegenüber funktionellen Gruppen, die Freiheit von Übergangsmetallen und externen Oxidationsmitteln sowie durch einfache Handhabung aus .
Therapeutisches Potenzial
Die Verbindung wurde in bioaktiven Verbindungen gefunden, die antivirulente, antimalarielle, antileishmanielle, antithrombozytäre, antivirale, entzündungshemmende, immunmodulatorische und krebshemmende Aktivitäten zeigen .
Hemmende Wirkung
Alle getesteten neuartigen Verbindungen zeigten eine gute hemmende Wirkung mit einem IC50-Wert im Bereich von 0,057 ± 0,003–3,646 ± 0,203 µM im Vergleich zu Sorafenib IC50: 0,184 ± 0,01 µM .
Chalkogenierung (Sulfenylierung und Selenylierung)
Das Protokoll tolerierte verschiedene gängige organische funktionelle Gruppen und führte zu guten bis sehr guten Ausbeuten der gewünschten sulfenylierten/selenylierten Produkte .
Wirkmechanismus
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to display a wide range of bioactivities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . The specific targets for these activities often include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
It’s known that quinazoline and quinazolinone derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the associated biological processes.
Biochemical Pathways
These could include pathways involved in cell division, signal transduction, immune response, and more .
Result of Action
Given the bioactivities displayed by similar compounds, the effects could include inhibition of enzyme activity, disruption of signal transduction, induction of cell death, and more .
Eigenschaften
IUPAC Name |
7-chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5OS/c24-15-10-11-20-25-17(12-21(30)29(20)13-15)14-31-23-27-19-9-5-4-8-18(19)22(28-23)26-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVYMIQYHKRDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

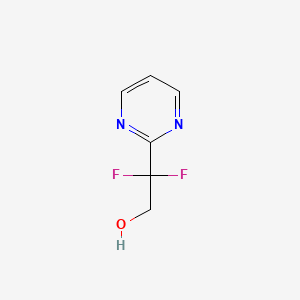
![1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2469248.png)
![3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2469249.png)
![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)
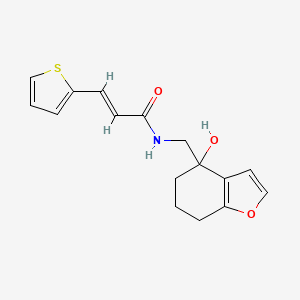

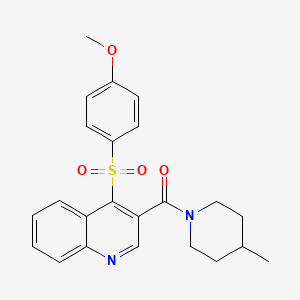
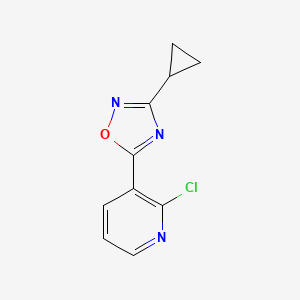
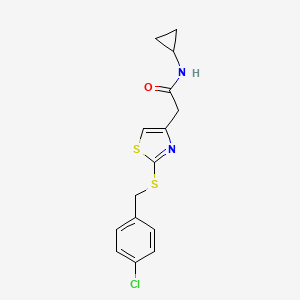
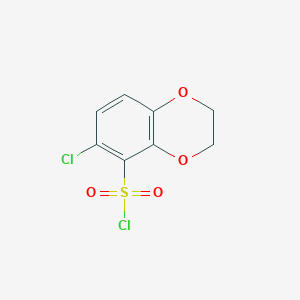
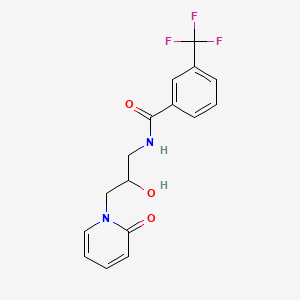
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)
![4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2469267.png)
